S-ethyl octadecanethioate
Description
S-Ethyl octadecanethioate is a thioester compound with the general structure CH₃(CH₂)₁₆C(O)SCH₂CH₃, where an ethyl group is bonded via a thioester linkage to octadecanethioic acid. Thioesters like this are characterized by their C(O)S functional group, which replaces the oxygen atom in traditional esters with sulfur. This substitution significantly alters chemical reactivity, solubility, and biological interactions.
Properties
CAS No. |
60718-24-3 |
|---|---|
Molecular Formula |
C20H40OS |
Molecular Weight |
328.6 g/mol |
IUPAC Name |
S-ethyl octadecanethioate |
InChI |
InChI=1S/C20H40OS/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h3-19H2,1-2H3 |
InChI Key |
ZAPMDSBHBDXJPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)SCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: S-ethyl octadecanethioate can be synthesized through the reaction of octadecanoic acid (stearic acid) with ethanethiol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C. The reaction can be represented as follows:
C18H36O2+C2H6S→C20H42S+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-ethyl octadecanethioate can undergo oxidation to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted thioesters.
Scientific Research Applications
Chemistry: S-ethyl octadecanethioate is used as a reagent in organic synthesis, particularly in the formation of thioester bonds. It serves as a model compound for studying thioester chemistry and reactivity.
Biology: In biological research, thioesters like this compound are studied for their role in enzyme catalysis and metabolic pathways. They are involved in the synthesis of fatty acids and other biomolecules.
Medicine: Thioesters have potential applications in drug delivery systems due to their ability to form stable yet reversible bonds with therapeutic agents. This compound may be explored for its use in targeted drug delivery.
Industry: In the industrial sector, this compound is used as a lubricant additive and in the production of surfactants. Its properties make it suitable for enhancing the performance of various industrial products.
Mechanism of Action
The mechanism of action of S-ethyl octadecanethioate involves the formation of thioester bonds, which are crucial in various biochemical processes. Thioesters are intermediates in the synthesis and degradation of fatty acids. The sulfur atom in the thioester bond can participate in nucleophilic attacks, making it a reactive center in enzymatic reactions.
Molecular Targets and Pathways:
Enzymes: Thioesterases, acyl-CoA synthetases.
Pathways: Fatty acid metabolism, lipid biosynthesis.
Comparison with Similar Compounds
1,2-Ethanediyl Ester Octadecanoic Acid (CAS 627-83-8)
Key Differences :
- Structure: A diester of octadecanoic acid (stearic acid) with ethylene glycol, forming C₃₈H₇₄O₄ .
- Functional Group : Contains two oxygen-based ester groups (C(O)O ) instead of a thioester.
- Molecular Weight : 594.99 g/mol, nearly double that of S-ethyl octadecanethioate (~316.6 g/mol).
- Reactivity : Oxygen esters are more prone to hydrolysis under acidic or basic conditions compared to thioesters, which exhibit greater stability .
Table 1: Structural and Physicochemical Comparison
| Property | This compound | 1,2-Ethanediyl Ester Octadecanoic Acid |
|---|---|---|
| Molecular Formula | C₂₀H₄₀OS | C₃₈H₇₄O₄ |
| Molecular Weight (g/mol) | ~316.6 | 594.99 |
| Functional Group | Thioester (C(O)S) | Diester (C(O)O) |
| Hydrolysis Stability | High | Moderate |
O-Ethyl S-2-Dimethylaminoethyl Propylphosphonothiolate (CAS 218964-59-1)
Key Differences :
- Structure: Features a phosphonothioate backbone with a dimethylaminoethyl group (C₉H₂₂NO₂PS) .
- Functional Group : Combines a phosphonate (P=O) and thiolate (S-) group, distinct from the simple thioester in this compound.
- Applications: Phosphonothiolates are often studied for neurotoxic activity (e.g., nerve agents) or as pesticides, whereas thioesters like this compound may serve as lipid analogs or enzyme inhibitors.
(S)-Methyl 4-(1-Aminoethyl)Benzoate (CAS 222714-37-6)
Key Differences :
- Structure: Aromatic benzoate ester with an aminoethyl side chain (C₁₀H₁₃NO₂) .
- Functional Group: Oxygen-based ester and amine group, contrasting with the non-aromatic thioester.
- Synthesis: Prepared via nucleophilic substitution with 83% yield, whereas thioesters often require thiol-specific catalysts (e.g., Mitsunobu conditions).
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